N-(3-cyanophenyl)-2,6-dimethoxybenzamide
Description
N-(3-Cyanophenyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group linked to a 3-cyanophenylamine moiety. The 2,6-dimethoxybenzamide scaffold is a common pharmacophore in agrochemicals and pharmaceuticals, with substituents on the aromatic ring critically influencing biological activity, solubility, and metabolic stability . The cyano group at the 3-position of the phenyl ring introduces strong electron-withdrawing effects, which may enhance binding interactions in enzymatic or receptor-based systems compared to alkyl or halogen substituents .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-4-8-14(21-2)15(13)16(19)18-12-6-3-5-11(9-12)10-17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXFUCRFLIJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2,6-dimethoxybenzamide typically involves the reaction of 3-cyanophenylamine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-cyanophenyl)-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-cyanophenyl)-2,6-dimethoxybenzamide with key analogs, focusing on structural variations, synthesis, and functional applications.
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
- Structural Differences: Isoxaben replaces the 3-cyanophenyl group with a 5-isoxazolyl ring bearing a bulky 1-ethyl-1-methylpropyl substituent .
- Applications : A pre-emergent herbicide targeting cellulose biosynthesis in weeds .
- Key Data: Molecular Weight: 335.4 g/mol. LogP (Predicted): ~3.8 (high lipophilicity due to the alkyl chain). Regulatory Status: EU MRLs established under Regulation (EC) No 396/2005 .
- Comparison: The bulky alkyl-isoxazole group in isoxaben enhances soil persistence and root uptake, whereas the cyano group in this compound may favor systemic mobility or receptor binding in non-agrochemical contexts .
Y030-0478 (N-(3-Chloro-4-methylphenyl)-2,6-dimethoxybenzamide)
- Structural Differences: Features a 3-chloro-4-methylphenyl group instead of 3-cyanophenyl .
- Applications : A screening compound for drug discovery, likely targeting kinases or GPCRs.
- Key Data :
- Molecular Weight: 320.8 g/mol.
- LogP (Predicted): ~3.2.
- Comparison: The chloro and methyl substituents in Y030-0478 provide moderate hydrophobicity, while the cyano group in the target compound may improve hydrogen-bonding capacity or metabolic stability .
N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-2,6-dimethoxybenzamide
- Structural Differences: Incorporates a quinoline ring with a cyano group at the 3-position, linked via an ethylamino spacer .
- Key Data :
- Molecular Weight: 432.4 g/mol.
- Biological Activity: IC50 < 100 nM against SIK isoforms.
- Comparison: The quinoline-cyano moiety enhances kinase inhibition potency, whereas the 3-cyanophenyl group in the target compound may prioritize selectivity for other targets, such as tubulin or proteases .
Trimethoxyphenyl-Based Analogs (e.g., Compound 4a)
- Structural Differences: Replace the 3-cyanophenyl group with a 3,4,5-trimethoxyphenyl moiety .
- Applications : Anticancer agents targeting tubulin polymerization.
- Key Data :
- Molecular Weight: 506.55 g/mol (Compound 4a).
- Activity: IC50 of 1.2 µM against MCF-7 breast cancer cells.
- Comparison: The trimethoxy group enhances tubulin binding via π-π stacking, while the cyano group in the target compound may introduce dipole interactions or improve solubility .
Structural and Functional Analysis Table
Critical Insights and Contradictions
- Electron-Withdrawing vs. Alkyl Groups: The cyano group’s electron-withdrawing nature may reduce metabolic degradation compared to isoxaben’s alkyl chain, which is prone to oxidative cleavage .
- Positional Effects: A 3-cyano substituent (meta position) may offer better steric compatibility with target proteins compared to para-substituted analogs like Y030-0478 .
- Contradictions in Activity: While trimethoxyphenyl analogs target tubulin, the cyano group’s polarity in the target compound may shift selectivity toward kinases or proteases, highlighting substituent-driven functional divergence .
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